

Application Note: Quantitative Analysis of Aspirin C by HPLC-UV

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Compound of Interest

Compound Name: *aspericin C*

Cat. No.: *B15570524*

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Introduction

Aspirin C is a widely used analgesic and antipyretic formulation containing acetylsalicylic acid (aspirin) and ascorbic acid (Vitamin C). The combination provides the therapeutic benefits of both active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and reliable analytical technique for the simultaneous quantification of both acetylsalicylic acid and ascorbic acid in pharmaceutical dosage forms. This application note details a validated HPLC-UV method for the quantitative analysis of Aspirin C tablets.

Principle

The method employs reverse-phase chromatography to separate acetylsalicylic acid and ascorbic acid. A C18 stationary phase is used with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength where both compounds exhibit significant absorption.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Betasil C18, 3 µm, 150 mm x 4.6 mm I.D.[1]
Mobile Phase	Water:Acetonitrile (75:25, v/v) with 0.1% Formic Acid[1][2]
Flow Rate	1.0 mL/min[1]
Injection Volume	10 µL
Column Temperature	30 °C
UV Detection	235 nm
Run Time	10 minutes

Reagents and Standards

- Acetonitrile (HPLC grade)
- Formic acid (AR grade)
- Water (HPLC grade)
- Acetylsalicylic acid reference standard
- Ascorbic acid reference standard
- Aspirin C tablets

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of acetylsalicylic acid reference standard and 100 mg of ascorbic acid reference standard into separate 100 mL volumetric flasks. Dissolve in the mobile phase and dilute to the mark.

- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solutions with the mobile phase to achieve concentrations ranging from 5 to 100 µg/mL for both analytes.

Sample Preparation

- Weigh and finely powder not fewer than 20 Aspirin C tablets to ensure homogeneity.[3][4]
- Accurately weigh a portion of the powdered tablets equivalent to one tablet's average weight and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredients.[5]
- Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters

The developed method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

- Linearity: Assessed by injecting the working standard solutions in triplicate and plotting the peak area against the concentration. The correlation coefficient (r^2) should be greater than 0.999.[6]
- Accuracy: Determined by the recovery method. Known amounts of standard solutions are spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.[6]
- Precision: Evaluated by analyzing six replicate injections of the 100% test concentration. The relative standard deviation (RSD) for the peak areas should be less than 2%.
- LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]

Data Presentation

The quantitative data for the HPLC-UV analysis of Aspirin C is summarized in the tables below.

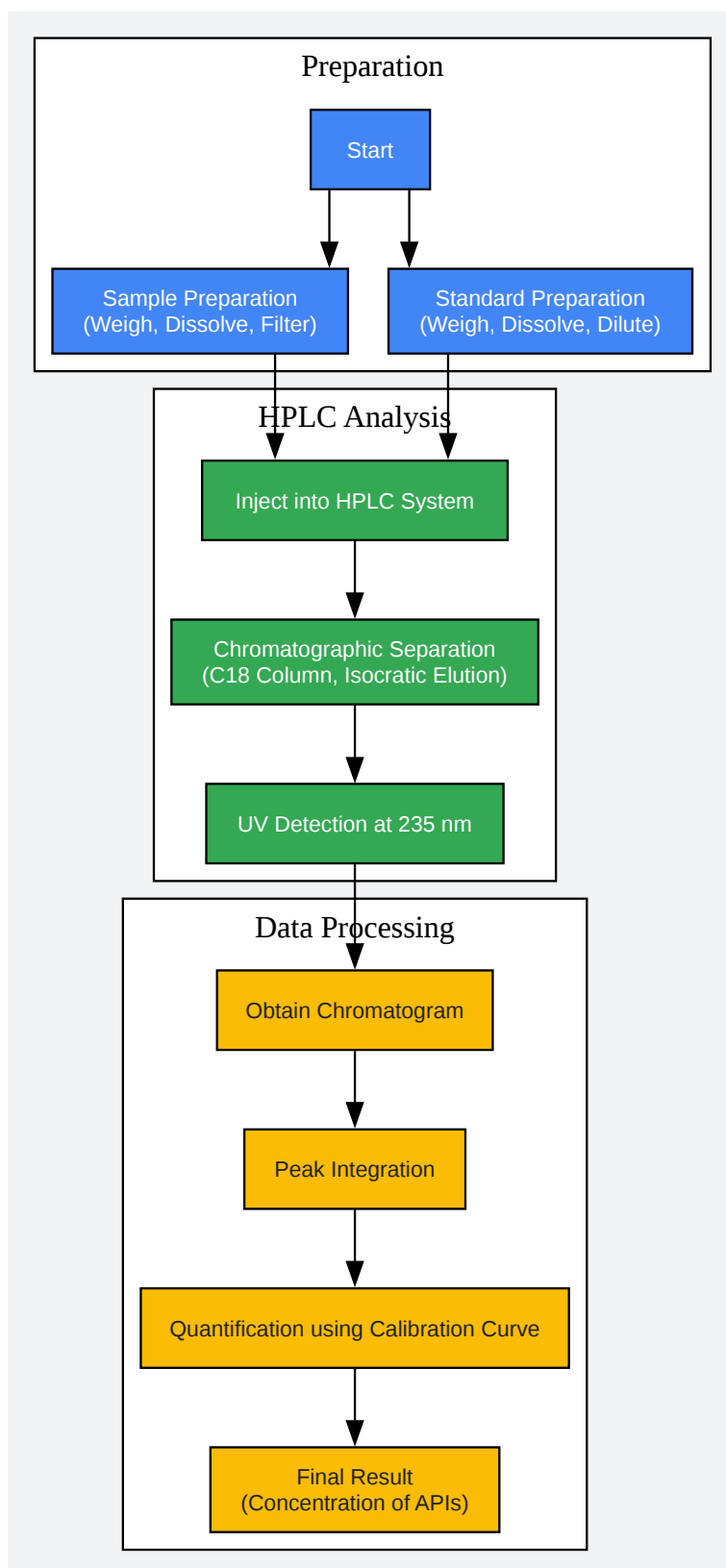
Table 1: Chromatographic Parameters

Analyte	Retention Time (min)
Ascorbic Acid	~2.5
Acetylsalicylic Acid	~5.8

Table 2: Method Validation Summary

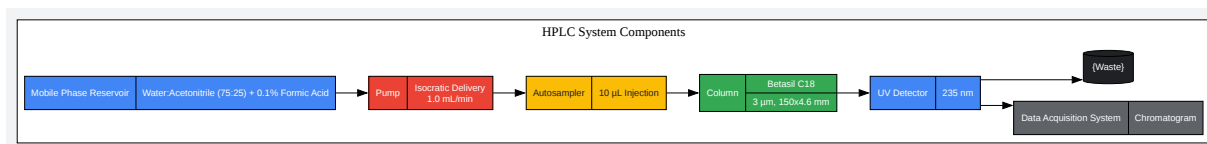
Parameter	Ascorbic Acid	Acetylsalicylic Acid
Linearity Range (µg/mL)	5 - 100	5 - 100
Correlation Coefficient (r^2)	> 0.999	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%	98.0 - 102.0%
Precision (% RSD)	< 2.0%	< 2.0%
LOD (µg/mL)	0.5	0.3
LOQ (µg/mL)	1.5	1.0

Mandatory Visualization



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Caption: Experimental workflow for the quantitative analysis of Aspirin C by HPLC-UV.



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Caption: Logical relationship of components in the HPLC system for Aspirin C analysis.

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